molecular formula C16H17N3O3S B1590605 (6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 87314-56-5

(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B1590605
CAS RN: 87314-56-5
M. Wt: 331.4 g/mol
InChI Key: VEQQSGCBFQNSOF-IUODEOHRSA-N
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Description

(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application : This research focuses on the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, which leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
    • Method : The reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
    • Results : The addition of alkylating agents to the reaction mixture leads to the production of thioesters, which, by aromatization of the dihydropyridine ring, are converted into various end products .

    6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride

    • Field : Biochemistry
    • Application : This compound is used in biochemical research and drug development .
    • Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
    • Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .

    Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine

    • Field : Organic Chemistry
    • Application : This research focuses on the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome .
    • Method : The specific method of synthesis was not detailed in the available resources .
    • Results : The synthesis of this compound provides a practical and efficient route for the production of cefpirome .

    5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine

    • Field : Food Chemistry
    • Application : This compound is the major flavor compound of palm sugar. It is also found in coffee and cooked meat .
    • Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
    • Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .

    6,7-Dihydro-5H-cyclopenta [b]pyridin-7-amine hydrochloride

    • Field : Biochemistry
    • Application : This compound is used in biochemical research and drug development .
    • Method : The compound is typically synthesized in a laboratory setting and can be stored at room temperature .
    • Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .

    Ethyl 3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of various organic compounds .
    • Method : The compound is typically synthesized in a laboratory setting .
    • Results : The compound has been used in various research settings, but specific results or outcomes were not found in the available resources .

properties

IUPAC Name

(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-12-14(20)19-13(16(21)22)10(8-23-15(12)19)7-18-6-2-4-9-3-1-5-11(9)18/h2,4,6,12,15H,1,3,5,7-8,17H2/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQQSGCBFQNSOF-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=CC=C2)CC3=C(N4C(C(C4=O)N)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)[N+](=CC=C2)CC3=C(N4[C@@H]([C@@H](C4=O)N)SC3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521030
Record name (6R,7R)-7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-Amino-3-((6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS RN

87314-56-5
Record name (6R,7R)-7-Amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Citations

For This Compound
1
Citations
Y Han, Y Zheng, J Zhang, C Hu - Frontiers in Pharmacology, 2018 - frontiersin.org
Most third- and fourth-generation cephalosporins, such as cefotaxime, cefmenoxime, cefepime, and cefpirome, contain an aminothiazoyl ring at the C-7 position. Drug impurity, which …
Number of citations: 14 www.frontiersin.org

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